molecular formula C6H8F3NO2 B2405215 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2034367-06-9

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2405215
CAS No.: 2034367-06-9
M. Wt: 183.13
InChI Key: YYUJHPARFSMYDE-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H8F3NO2. It is characterized by the presence of a trifluoroethyl group attached to a pyrrolidinone ring, which imparts unique chemical and physical properties to the molecule .

Properties

IUPAC Name

3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-2-1-4(11)5(10)12/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUJHPARFSMYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial settings, the production of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. Research has indicated its potential in:

  • Drug Development : The compound is being explored for its ability to inhibit specific enzymes and modulate receptor activity, which is crucial in the development of treatments for diseases such as cancer and diabetes .

Biological Studies

Studies have shown that compounds similar to 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exhibit significant biological activities:

  • Enzyme Inhibition : Research indicates that derivatives can inhibit aldose reductase, an enzyme linked to diabetic complications. This suggests potential applications in managing diabetes-related conditions .
  • Antiviral Activity : Some studies have reported that related pyrrolidine derivatives possess antiviral properties, particularly against viruses like HIV and respiratory syncytial virus (RSV) .

Materials Science

The unique properties of the trifluoroethyl group make this compound useful in materials science:

  • Polymer Production : It is utilized in the synthesis of specialty polymers and coatings that require specific chemical resistance and physical properties due to its fluorinated nature.

Chemical Synthesis

As a versatile building block, 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is employed in various synthetic pathways:

  • Synthesis of Complex Molecules : It can be used to construct more complex organic molecules through reactions such as nucleophilic substitutions and cyclizations .

Case Study 1: Antidiabetic Properties

A series of pyrrolidine derivatives were synthesized based on the structure of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. These compounds were evaluated for their ability to inhibit aldose reductase. Results showed that certain derivatives significantly reduced sorbitol accumulation in diabetic models, indicating their potential as therapeutic agents for diabetes management .

Case Study 2: Antiviral Activity

Research conducted on pyrrolidine derivatives containing the trifluoroethyl group demonstrated promising antiviral activity against HIV and RSV. The most potent compounds exhibited EC50 values below 10 µM, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions involved .

Comparison with Similar Compounds

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Biological Activity

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, also known as (3S)-3-ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds by influencing their lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₈F₃NO₂
  • CAS Number : 345200-93-3
  • Molecular Weight : 207.15 g/mol

Biological Activity Overview

The biological activity of 3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Research indicates that compounds containing a trifluoromethyl group can exhibit significant anti-inflammatory properties. For instance, similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators:

  • Mechanism : The compound may suppress the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
  • Case Study : In a study involving murine models, derivatives with similar structures showed reduced levels of inflammatory markers such as IL-1 and TNF-alpha when treated with the compound .

Analgesic Effects

Preliminary studies suggest that this compound may also provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs):

  • Efficacy : The compound exhibited a dose-dependent reduction in pain responses in animal models.
  • Comparative Analysis : When compared to established analgesics, it showed lower gastrointestinal toxicity while maintaining efficacy .

Research Findings

A summary of key findings from various studies on 3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is presented in the table below:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of IL-1 and TNF-alpha in murine models
AnalgesicDose-dependent pain reduction with lower GI toxicity
PharmacokineticsEnhanced metabolic stability due to trifluoromethyl group

The mechanisms through which 3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Pro-inflammatory Pathways : By interfering with NF-κB activation.
  • Modulation of Cytokine Production : Reducing levels of key inflammatory mediators.
  • Interaction with Pain Receptors : Potentially affecting nociceptive pathways.

Future Directions

The promising biological activities observed in preliminary studies warrant further investigation into the therapeutic potential of 3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Future research should focus on:

  • Clinical Trials : To evaluate safety and efficacy in human subjects.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.
  • Mechanistic Studies : To elucidate detailed pathways affected by this compound.

Q & A

Q. Table 1: Impact of Structural Modifications on Bioactivity

AnalogModificationIC50 (Kinase X)LogPSource
3-Hydroxy-1-(trifluoroethyl)None (parent compound)0.12 µM1.8
3-Deoxy derivativeHydroxyl removal>10 µM2.3
1-Ethyl analogTrifluoroethyl → Ethyl1.5 µM0.9
(R)-Hydroxyl epimer(S)→(R) configuration3.4 µM1.8

What spectroscopic techniques are most effective for characterizing 3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, and how are spectral contradictions resolved?

Answer:
Key techniques include:

  • NMR : ¹H and ¹³C NMR confirm the pyrrolidinone ring structure (δ ~3.5–4.5 ppm for ring protons; δ ~175 ppm for carbonyl). ¹⁹F NMR detects the trifluoroethyl group (δ ~-65 ppm) .
  • HRMS : Exact mass (C₇H₈F₃NO₂⁺: 207.15 g/mol) validates molecular formula .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., hydroxyl configuration) .

Contradictions in NMR data (e.g., splitting patterns due to rotamers) are resolved by variable-temperature NMR or DFT calculations (e.g., Gaussian 16) to model conformational equilibria .

How does the trifluoroethyl group affect the compound’s physicochemical properties and pharmacokinetic profile?

Answer:
The trifluoroethyl group:

  • Increases metabolic stability : Resistance to CYP450 oxidation due to strong C–F bonds .
  • Enhances lipophilicity : LogP increases by ~0.9 compared to non-fluorinated analogs, improving membrane permeability (Caco-2 assay: Papp = 12 × 10⁻⁶ cm/s) .
  • Reduces basicity : The electron-withdrawing effect lowers the pKa of adjacent amines (ΔpKa ~2–3), minimizing off-target interactions .

What strategies are used to resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Mitigation strategies include:

  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., Western blot for target phosphorylation) .
  • Batch analysis : LC-MS purity verification (>98%) and exclusion of regioisomers (e.g., 4-hydroxy contaminants) .
  • Meta-analysis : Cross-reference data with structurally related compounds (e.g., 3-amino analogs) to identify trends in SAR .

How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Molecular dynamics (MD) simulations : Predict binding modes and residence times in target vs. off-target proteins (e.g., GROMACS) .
  • Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., methyl vs. trifluoroethyl) on binding affinity .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with hydroxyl group) to prioritize synthetic targets .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:
Key challenges include:

  • Epimerization : During workup (e.g., acidic/basic conditions), resolved via low-temperature extraction or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .
  • Cost of fluorinated reagents : Use of trifluoroethyl iodide (CAS 353-81-5) requires optimization for atom economy (e.g., catalytic methods) .
  • Byproduct formation : Column chromatography or preparative HPLC (C18, acetonitrile/water) removes lactam-opening byproducts .

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